(1-Bromoethyl)benzene

ATRP Controlled Radical Polymerization Polystyrene Synthesis

(1-Bromoethyl)benzene (CAS 585-71-7) is an aromatic organobromine compound classified as a secondary benzylic bromide, serving as a critical initiator for controlled radical polymerization and a versatile intermediate in asymmetric organic synthesis. It is commercially available as a clear yellow to brownish liquid with a purity of ≥97% (GC), a molecular weight of 185.06 g/mol, and a density of 1.356 g/mL at 25 °C.

Molecular Formula C8H9B
Molecular Weight 185.06 g/mol
CAS No. 585-71-7
Cat. No. B1216412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromoethyl)benzene
CAS585-71-7
Synonyms(1-bromoethyl)benzene
nona-deuterated cpd of (1-bromoethyl)benzene
Molecular FormulaC8H9B
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)Br
InChIInChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyCRRUGYDDEMGVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/

Structure & Identifiers


Interactive Chemical Structure Model





Buy (1-Bromoethyl)benzene (CAS 585-71-7) for ATRP Polymerization and Asymmetric Synthesis


(1-Bromoethyl)benzene (CAS 585-71-7) is an aromatic organobromine compound classified as a secondary benzylic bromide, serving as a critical initiator for controlled radical polymerization and a versatile intermediate in asymmetric organic synthesis . It is commercially available as a clear yellow to brownish liquid with a purity of ≥97% (GC), a molecular weight of 185.06 g/mol, and a density of 1.356 g/mL at 25 °C [1][2]. The compound is moisture-sensitive and soluble in alcohol, ether, and benzene [1].

Why (1-Bromoethyl)benzene Cannot Be Replaced by Other Alkyl Halides in Controlled Polymerization


Generic substitution of (1-bromoethyl)benzene with other alkyl halides is not feasible due to its unique benzylic structure, which provides distinct reactivity, polymerization kinetics, and metabolic fate. Its secondary benzylic bromide nature enables specific initiation efficiency in Atom Transfer Radical Polymerization (ATRP) that is not replicated by primary alkyl bromides or chlorinated analogs [1]. Furthermore, its metabolic pathway in biological systems diverges significantly from its structural isomer (2-bromoethyl)benzene, leading to exclusive mercapturic acid excretion [2]. These differentiating properties underscore the necessity of precise compound selection for reproducible and high-performance research outcomes.

(1-Bromoethyl)benzene (CAS 585-71-7) Quantitative Differentiation vs. Comparators


ATRP Initiator Performance: (1-Bromoethyl)benzene vs. Ethyl 2-Bromopropionate

In a kinetic study of ATRP of styrene using BPDA ligand, (1-bromoethyl)benzene (BEB) and ethyl 2-bromopropionate (EBP) were compared. Both initiators exhibited linear first-order kinetic plots, indicating constant radical concentration and living polymerization character [1]. The study confirms BEB as an effective initiator for producing well-defined polystyrene, with the linear kinetic behavior comparable to the widely used EBP benchmark [1]. This demonstrates BEB's suitability as a reliable alternative for styrene ATRP.

ATRP Controlled Radical Polymerization Polystyrene Synthesis

Metabolic Fate in Mammalian Systems: (1-Bromoethyl)benzene vs. (2-Bromoethyl)benzene

A comparative in vivo study in rats revealed a stark metabolic divergence between the two isomers. Following injection, (1-bromoethyl)benzene was exclusively excreted as N-acetyl-S-1-phenylethylcysteine, while (2-bromoethyl)benzene produced a mixture of N-acetyl-S-2-phenylethylcysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine [1]. No common metabolites (styrene or styrene oxide) were detected from either compound, disproving a shared metabolic pathway [1].

Metabolism Toxicology Xenobiotic Biotransformation

Aquatic Toxicity Profile: (1-Bromoethyl)benzene vs. Class of SN2 Electrophiles

In a study modeling the acute aquatic toxicity of SN2 electrophiles to Tetrahymena pyriformis, (1-bromoethyl)benzene exhibited an IGC50 value of 4.67 mmol/L after 40 hours of exposure [1]. This quantitative toxicity benchmark allows for its placement within a reactivity-toxicity model, providing a data-driven basis for comparing its environmental hazard potential against other halogenated electrophiles.

Aquatic Toxicology QSAR Environmental Fate

ATRP Polymerization Control: Molecular Weight Distribution with (1-Bromoethyl)benzene

Using (1-bromoethyl)benzene as an initiator in the ATRP of methyl methacrylate (MMA) with a FeBr2/bipy catalyst system, the resulting polymers exhibited a narrow molecular weight distribution (Mw/Mn) ranging from 1.17 to 1.25 [1]. This low polydispersity is a hallmark of well-controlled, living radical polymerization, confirming the compound's efficacy in producing polymers with precise molecular architectures.

ATRP Polymer Characterization Living Polymerization

(1-Bromoethyl)benzene (CAS 585-71-7) Validated Application Scenarios


ATRP Synthesis of Polystyrene with Controlled Molecular Weight

Use (1-bromoethyl)benzene as an ATRP initiator for styrene polymerization. Based on direct head-to-head comparison with ethyl 2-bromopropionate, it provides linear first-order kinetics under standard ATRP conditions (CuBr/BPDA catalyst, 110°C), ensuring living polymerization character and predictable molecular weight growth [1].

Metabolic Pathway Studies of Arylalkyl Halides

Employ (1-bromoethyl)benzene as a specific probe to investigate metabolic pathways. Its exclusive conversion to a single mercapturic acid (N-acetyl-S-1-phenylethylcysteine) in vivo, unlike its isomer (2-bromoethyl)benzene which yields multiple products, makes it an ideal tool for studying structure-dependent biotransformation [2].

ATRP of Methyl Methacrylate (MMA) for Low-Polydispersity Polymers

Initiate the ATRP of MMA with (1-bromoethyl)benzene in conjunction with an FeBr2/bipy catalyst system. The resulting polymers exhibit a narrow molecular weight distribution (Mw/Mn 1.17-1.25), demonstrating the compound's ability to produce well-defined poly(methyl methacrylate) with precise architectural control [3].

Quantitative Structure-Activity Relationship (QSAR) Toxicity Modeling

Utilize the established aquatic toxicity value (IGC50 = 4.67 mmol/L) of (1-bromoethyl)benzene as a data point in QSAR models for predicting the environmental impact of halogenated electrophiles. This quantitative measure enables comparison and risk assessment for this class of compounds [4].

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